molecular formula C19H11F5N2O3 B2411028 7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 477855-06-4

7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2411028
CAS No.: 477855-06-4
M. Wt: 410.3
InChI Key: XTJVRXCUQFBXTL-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H11F5N2O3 and its molecular weight is 410.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide, primarily targets the Cannabinoid Type 2 Receptor (CB2) . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with the CB2 receptor either as an agonist or as an inverse agonist/antagonist . As an agonist, it binds to the receptor and activates it, leading to a physiological response. As an inverse agonist/antagonist, it binds to the receptor but instead of activating it, it blocks or dampens the receptor’s activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

More studies are needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its action .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O3/c20-10-11(21)13(23)15(14(24)12(10)22)25-18(28)9-17(27)8-5-1-3-7-4-2-6-26(16(7)8)19(9)29/h1,3,5,27H,2,4,6H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJVRXCUQFBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.